molecular formula C13H13ClN2O2 B14879701 Ethyl 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Ethyl 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B14879701
M. Wt: 264.71 g/mol
InChI Key: BBKIGOLMUDAOFT-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method includes the reaction of 2-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically at the methyl group attached to the pyrazole ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorophenyl group can enhance its binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

  • Ethyl 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Comparison: Ethyl 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the chlorophenyl and methyl groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

ethyl 1-(2-chlorophenyl)-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10-8-15-16(9(10)2)12-7-5-4-6-11(12)14/h4-8H,3H2,1-2H3

InChI Key

BBKIGOLMUDAOFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)C

Origin of Product

United States

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